molecular formula C31H42N6O6S B12430787 H-Tyr-D-Ala-Phe-Pro-Met-NH2

H-Tyr-D-Ala-Phe-Pro-Met-NH2

Cat. No.: B12430787
M. Wt: 626.8 g/mol
InChI Key: HJWYJNZTJIQZMB-DDFGHHCKSA-N
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Description

H-Tyr-D-Ala-Phe-Pro-Met-NH2 is a synthetic peptide composed of the amino acids tyrosine, D-alanine, phenylalanine, proline, and methionine This compound is known for its unique configuration, particularly the presence of D-alanine, which is less common in naturally occurring peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-D-Ala-Phe-Pro-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, proline, and methionine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Phe-Pro-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Standard peptide synthesis reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), are used for coupling reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Tyr-D-Ala-Phe-Pro-Met-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential as an analgesic and in the development of opioid receptor agonists.

    Industry: Utilized in the production of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

H-Tyr-D-Ala-Phe-Pro-Met-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-alanine enhances its stability and affinity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling events that result in analgesic effects. The molecular targets include the mu-opioid receptor, which is involved in pain modulation.

Comparison with Similar Compounds

Similar Compounds

    Dermorphin: A heptapeptide with a similar structure but includes glycine and serine residues.

    Dermenkephalin: Another peptide with a similar sequence but includes histidine and leucine residues.

Uniqueness

H-Tyr-D-Ala-Phe-Pro-Met-NH2 is unique due to its specific amino acid sequence and the presence of D-alanine, which confers increased stability and receptor affinity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H42N6O6S

Molecular Weight

626.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H42N6O6S/c1-19(34-29(41)23(32)17-21-10-12-22(38)13-11-21)28(40)36-25(18-20-7-4-3-5-8-20)31(43)37-15-6-9-26(37)30(42)35-24(27(33)39)14-16-44-2/h3-5,7-8,10-13,19,23-26,38H,6,9,14-18,32H2,1-2H3,(H2,33,39)(H,34,41)(H,35,42)(H,36,40)/t19-,23+,24+,25+,26+/m1/s1

InChI Key

HJWYJNZTJIQZMB-DDFGHHCKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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